barceloneic acid B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

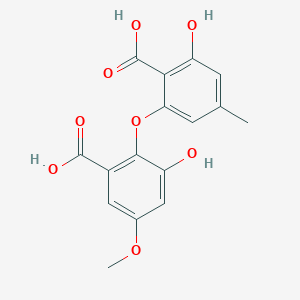

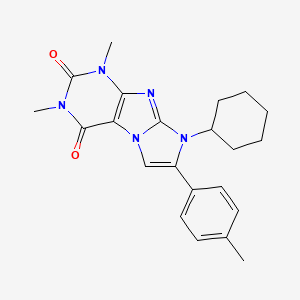

Barceloneic acid B is a cytotoxic compound isolated from the fungus Penicillium albocoremium . It is known for its unique chemical structure and significant biological activities. The compound has a molecular formula of C16H14O8 and a molar mass of 334.28 g/mol . Its IUPAC name is 2-(2-Carboxy-3-hydroxy-5-methylphenoxy)-3-hydroxy-5-methoxybenzoic acid .

Preparation Methods

Barceloneic acid B is typically isolated from the marine fungal strain Aspergillus sp. AF119 . The preparation involves culturing the fungus in a suitable medium, followed by extraction and purification processes. The fungus is cultured in petri dishes with half sea water PDA medium for 15 days at 28°C . The culture material is then extracted with ethyl acetate, and the solvent is evaporated under reduced pressure to obtain a crude extract. This extract is subjected to various chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Barceloneic acid B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Barceloneic acid B has several scientific research applications due to its biological activities. It is known to inhibit the farnesyl protein transferase enzyme, which is related to Ras mutation and tumor formation . This makes it a potential candidate for cancer research and drug development. Additionally, this compound exhibits antimicrobial activity against various pathogens, making it useful in the development of new antibiotics . It also has applications in studying the chemical ecology of marine fungi and their interactions with other organisms .

Mechanism of Action

The mechanism of action of barceloneic acid B involves the inhibition of the farnesyl protein transferase enzyme . This enzyme is crucial for the post-translational modification of proteins involved in cell signaling pathways, including the Ras protein. By inhibiting this enzyme, this compound can disrupt the signaling pathways that lead to uncontrolled cell growth and tumor formation . The compound also interacts with other molecular targets, contributing to its antimicrobial and cytotoxic activities .

Comparison with Similar Compounds

Barceloneic acid B is part of a family of compounds that includes barceloneic acid A and barceloneic acid C . These compounds share similar chemical structures but differ in their specific functional groups and biological activities. For example, barceloneic acid A has a similar structure but lacks the methoxy group present in this compound . Barceloneic acid C, on the other hand, has additional functional groups that contribute to its unique biological activities . The uniqueness of this compound lies in its potent inhibition of the farnesyl protein transferase enzyme and its significant antimicrobial activity .

Properties

CAS No. |

167875-41-4 |

|---|---|

Molecular Formula |

C16H14O8 |

Molecular Weight |

334.28 g/mol |

IUPAC Name |

2-(2-carboxy-6-hydroxy-4-methoxyphenoxy)-6-hydroxy-4-methylbenzoic acid |

InChI |

InChI=1S/C16H14O8/c1-7-3-10(17)13(16(21)22)12(4-7)24-14-9(15(19)20)5-8(23-2)6-11(14)18/h3-6,17-18H,1-2H3,(H,19,20)(H,21,22) |

InChI Key |

BMKJMWKTRHWAPN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC2=C(C=C(C=C2O)OC)C(=O)O)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(15S)-21-fluoro-10-(2-methylpyridin-3-yl)-13,17-dioxa-3,5,7,8-tetrazapentacyclo[13.6.1.04,12.05,9.018,22]docosa-1(21),4(12),6,8,10,18(22),19-heptaene](/img/structure/B12754854.png)